[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone
Description
This compound (Molecular Formula: C₂₃H₂₄FN₃O₃S, Molecular Weight: 441.52 g/mol) features a 1,3-thiazole core substituted with a 2-fluoro-6-methoxyphenyl group at position 2 and a methyl group at position 2. The methanone moiety is linked to a piperazine ring bearing a 3-methoxyphenyl substituent . Its structural complexity suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the piperazine pharmacophore.
Properties
Molecular Formula |
C23H24FN3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24FN3O3S/c1-15-21(31-22(25-15)20-18(24)8-5-9-19(20)30-3)23(28)27-12-10-26(11-13-27)16-6-4-7-17(14-16)29-2/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
MDQKDIAFSZRWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoro-6-methoxybenzaldehyde with 4-methylthiazole-5-carboxylic acid, followed by cyclization and subsequent reaction with 4-(3-methoxyphenyl)piperazine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a lead compound for drug discovery .
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies and drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and pharmacological distinctions between the target compound and its analogs:
Substituent Effects
Pharmacological Implications
- CNS Targeting : The piperazine moiety in the target compound is structurally analogous to antipsychotics (e.g., aripiprazole), suggesting serotonin or dopamine receptor modulation .
- Anti-Inflammatory Potential: ’s oxadiazole-thione derivative showed efficacy in rat paw edema models, suggesting the target compound’s thiazole core may similarly inhibit cyclooxygenase or cytokines .
- Metabolic Stability: The 2-fluoro-6-methoxyphenyl group in the target compound may resist oxidative metabolism compared to non-fluorinated analogs (e.g., ’s thiazolidinones) .
Biological Activity
The compound 2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a thiazole-based derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article aims to summarize the biological activities associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 363.4 g/mol. The presence of fluorine and methoxy groups in the structure is significant for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. In a study involving thiazole analogs, compounds were evaluated for their inhibitory effects on cell proliferation in human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for some derivatives were reported to be less than that of doxorubicin, a standard chemotherapy drug, indicating promising anticancer potential .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 15 |
| Compound B | Jurkat | 20 |
| 2-(2-Fluoro-6-methoxyphenyl)-... | A-431 | <10 |
| Doxorubicin | A-431 | 25 |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds exhibited significant protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggested that the presence of methoxy groups and specific substitutions on the phenyl rings contributed to enhanced anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Thiazole Compounds
| Compound | Model Used | Protection Rate (%) |
|---|---|---|
| Compound C | PTZ-induced seizures | 100 |
| Compound D | Maximal electroshock | 85 |
| 2-(2-Fluoro-6-methoxyphenyl)-... | PTZ-induced seizures | 90 |
The biological activity of thiazole derivatives, including the compound , is often attributed to their ability to interact with various biological targets. Molecular dynamics simulations have shown that these compounds can bind effectively to proteins involved in cancer progression and seizure activity. For example, hydrophobic interactions play a crucial role in the binding affinity to the Bcl-2 protein, which is implicated in apoptosis regulation .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with methoxy substitutions significantly reduced cell viability and induced apoptosis.
- Case Study on Anticonvulsant Effects : In another study focusing on seizure models, thiazole-based compounds were tested for their efficacy in preventing seizures induced by pentylenetetrazol (PTZ). Results showed that certain derivatives provided complete protection, highlighting their potential as therapeutic agents for epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
